molecular formula C18H19F4N3O2 B2508783 2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide CAS No. 1797244-69-9

2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Cat. No.: B2508783
CAS No.: 1797244-69-9
M. Wt: 385.363
InChI Key: HMSOHEHKAHIDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a fluorinated acetamide derivative featuring a trifluoromethyl-substituted tetrahydroindazole core and a 2-fluorophenoxy side chain. These groups are often associated with enhanced metabolic stability, lipophilicity, and target-binding affinity .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O2/c19-13-6-2-4-8-15(13)27-11-16(26)23-9-10-25-14-7-3-1-5-12(14)17(24-25)18(20,21)22/h2,4,6,8H,1,3,5,7,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSOHEHKAHIDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a synthetic molecule of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potentials based on diverse research findings.

  • IUPAC Name : 2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
  • Molecular Formula : C17H18F4N2O3
  • Molecular Weight : 366.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the fields of oncology and neurology. It has been studied for its effects on various cancer cell lines and neurological disorders.

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells. Studies suggest that it may interact with specific signaling pathways involved in cell cycle regulation and apoptosis.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

1. Anti-Cancer Activity

A study conducted on human glioma cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell LineIC50 (µM)Mechanism of Action
U87MG10Induction of apoptosis via caspase activation
A1728Inhibition of cell cycle progression

2. Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects against cell death. It was found to decrease reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.

Treatment ConditionCell Viability (%)ROS Levels (µM)
Control1005.0
Compound Treatment853.0

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

  • Fluorination Patterns: The target compound’s 2-fluorophenoxy group is distinct from the 3,5-difluorophenyl () or dichlorophenyl () substituents. Fluorination often enhances bioavailability and resistance to oxidative metabolism .
  • Indazole vs.
  • Trifluoromethyl Groups : Present in both the target compound and flutolanil (), this group increases electronegativity and lipophilicity, critical for membrane penetration in bioactive molecules .

Insights:

  • Synthetic Routes : The target compound may share synthetic steps with (click chemistry for triazole formation) or (carbodiimide coupling for amide bond formation).
  • Spectroscopy : The C=O stretch in 6a (1671 cm⁻¹, IR) and NH signals in align with typical acetamide features, suggesting similar spectral profiles for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.